Electronic Substituent Effect Differentiation: 3-Nitro (Target) vs. 4-Methoxy (LUF5417) vs. 4-Hydroxy (LUF5437) vs. 4-Unsubstituted (CHEMBL165783)
The 3-nitro substituent on the target compound exerts a strong electron-withdrawing meta effect (Hammett σm = +0.71) that is structurally and electronically orthogonal to the para-substituted analogs dominating the published SAR. In the foundational J. Med. Chem. series, 4-hydroxybenzamide (LUF5437, σp– = –0.37) is a potent A1 antagonist (Ki = 7 nM), while 4-methoxybenzamide (LUF5417, σp = –0.27) is an A3-preferring antagonist (Ki A3 = 82 nM; Ki A1 = 32 nM) [1]. The unsubstituted benzamide (CHEMBL165783, σ = 0) shows substantially weaker binding (Ki A2A = 4,400 nM) [2]. The target compound's 3-nitro group is the only member of this congeneric series bearing a strongly electron-deficient meta substituent; published SAR explicitly establishes that electronic character at the benzamide ring dictates adenosine receptor subtype selectivity [1]. No direct Ki data are available for the target compound, placing it as a critical missing probe for completing the electronic SAR map of this scaffold.
| Evidence Dimension | Hammett substituent constant (σ) and corresponding adenosine receptor binding affinity (Ki) for closest analogs |
|---|---|
| Target Compound Data | Hammett σm = +0.71 (3-NO2); Ki data not available in any published source |
| Comparator Or Baseline | LUF5437 (4-OH): σp– = –0.37, Ki A1 = 7 nM; LUF5417 (4-OCH3): σp = –0.27, Ki A1 = 32 nM, Ki A3 = 82 nM; CHEMBL165783 (4-H): σ = 0, Ki A2A = 4,400 nM |
| Quantified Difference | Δσm vs. σp range: target compound is 0.98–1.08 Hammett units more electron-withdrawing than the most potent para-substituted analogs |
| Conditions | Hammett σ values from standard tables; Ki values from [3H]DPCPX displacement at human adenosine A1 receptor and [125I]AB-MECA at human A3 receptor expressed in HEK293 cells, as reported in van Muijlwijk-Koezen et al. J. Med. Chem. 2001 and BindingDB entries |
Why This Matters
For researchers constructing complete SAR models of 1,2,4-thiadiazole adenosine antagonists, this compound fills the electron-deficient meta-substituent quadrant, which is entirely absent from published datasets—a critical gap for any computational QSAR or pharmacophore modeling effort.
- [1] van Muijlwijk-Koezen, J. E.; Timmerman, H.; Vollinga, R. C.; Frijtag von Drabbe Künzel, J.; de Groote, M.; Visser, S.; IJzerman, A. P. Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists. J. Med. Chem. 2001, 44 (5), 749–762. View Source
- [2] BindingDB Entry BDBM50097440. CHEMBL165783 (N-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-benzamide). Ki A2A: 4.40E+3 nM. Assay: Displacement of [3H]-CGS-21,680 or [3H]ZM-241385 in rat striatal membrane. View Source
